molecular formula C14H11FN2O B2675201 (2-(4-Fluorophenyl)benzo[D]oxazol-5-YL)methanamine CAS No. 1369044-38-1

(2-(4-Fluorophenyl)benzo[D]oxazol-5-YL)methanamine

Cat. No.: B2675201
CAS No.: 1369044-38-1
M. Wt: 242.253
InChI Key: HGXWAIXARSPFRO-UHFFFAOYSA-N
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Description

(2-(4-Fluorophenyl)benzo[D]oxazol-5-YL)methanamine is a chemical compound with the molecular formula C14H11FN2O and a molecular weight of 242.253 g/mol. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Fluorophenyl)benzo[D]oxazol-5-YL)methanamine typically involves the reaction of 4-fluoroaniline with salicylaldehyde to form a Schiff base, which is then cyclized to produce the benzoxazole ring.

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2-(4-Fluorophenyl)benzo[D]oxazol-5-YL)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different functional groups attached to the benzoxazole ring .

Scientific Research Applications

(2-(4-Fluorophenyl)benzo[D]oxazol-5-YL)methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-(4-Fluorophenyl)benzo[D]oxazol-5-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxy-5-chlorobenzo[d]oxazole

Uniqueness

(2-(4-Fluorophenyl)benzo[D]oxazol-5-YL)methanamine is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to other benzoxazole derivatives .

Properties

IUPAC Name

[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O/c15-11-4-2-10(3-5-11)14-17-12-7-9(8-16)1-6-13(12)18-14/h1-7H,8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXWAIXARSPFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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